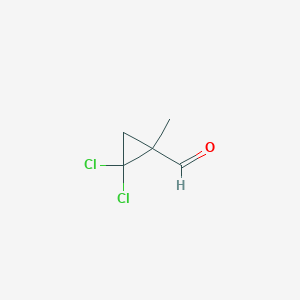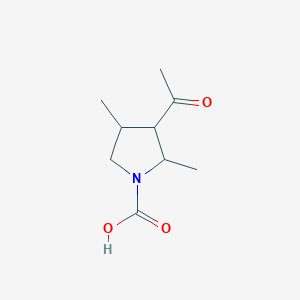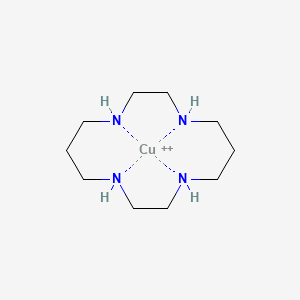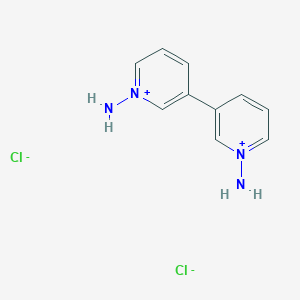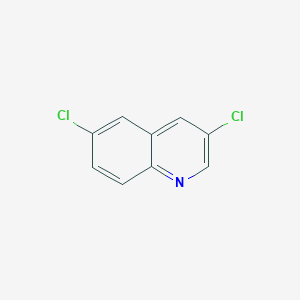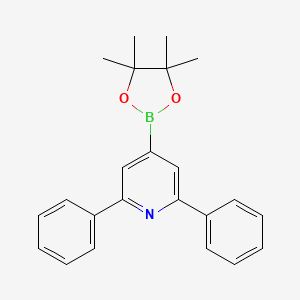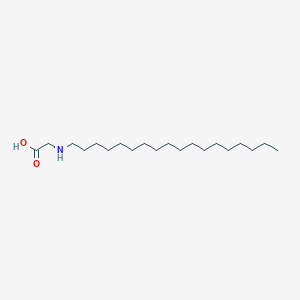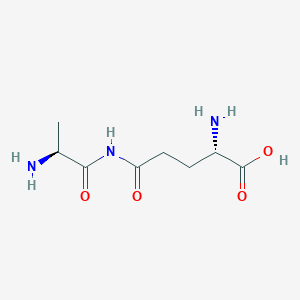![molecular formula C12H22N2O5 B13122983 Ethyl 2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetate](/img/structure/B13122983.png)
Ethyl 2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetate is an organic compound that belongs to the class of esters. This compound is characterized by its complex structure, which includes an ethyl ester group, a methyl group, and a tert-butoxycarbonyl (Boc) protected amino group. It is commonly used in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetate typically involves multiple steps:
Formation of the Boc-protected amino acid: The starting material, 2-aminoacetic acid, is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the Boc-protected amino acid.
Coupling Reaction: The Boc-protected amino acid is then coupled with ethyl 2-bromoacetate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Methylation: The resulting intermediate is methylated using methyl iodide and a base like potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反应分析
Types of Reactions
Ethyl 2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, hydrochloric acid, or sodium hydroxide.
Deprotection: Trifluoroacetic acid, dichloromethane.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Hydrolysis: Produces the corresponding carboxylic acid and ethanol.
Deprotection: Produces the free amine and carbon dioxide.
Substitution: Produces substituted esters or amides depending on the nucleophile used.
科学研究应用
Ethyl 2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in peptide synthesis.
Biology: Employed in the study of enzyme-substrate interactions and as a substrate in enzymatic assays.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be converted into an active pharmaceutical ingredient in vivo.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of Ethyl 2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetate depends on its specific application. In enzymatic reactions, it acts as a substrate that is recognized and processed by specific enzymes. The Boc group provides protection during synthesis, preventing unwanted side reactions, and is removed under specific conditions to yield the active compound.
相似化合物的比较
Ethyl 2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetate can be compared with other similar compounds such as:
Ethyl 2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetate: Similar structure but with additional ethoxy groups, leading to different solubility and reactivity.
Ethyl 2-[(tert-butoxycarbonyl)amino]acetate: Lacks the methyl group, resulting in different steric and electronic properties.
Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate: Lacks the additional methyl and acetyl groups, affecting its reactivity and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C12H22N2O5 |
|---|---|
分子量 |
274.31 g/mol |
IUPAC 名称 |
ethyl 2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetate |
InChI |
InChI=1S/C12H22N2O5/c1-6-18-10(16)8-14(5)9(15)7-13-11(17)19-12(2,3)4/h6-8H2,1-5H3,(H,13,17) |
InChI 键 |
GLJVZAOZJPMUQO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CN(C)C(=O)CNC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


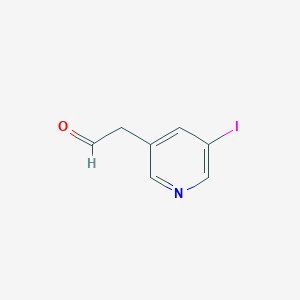

![N-Methyl-1-(pyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B13122919.png)
